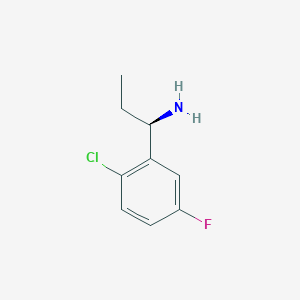
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde is an organic compound with the molecular formula C12H13BrOS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethylthiochroman-4-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves a multi-step synthesis starting from bromobenzene. The process includes chlorosulfonation, reduction, etherization, and cyclization steps. This one-pot synthesis approach is advantageous due to its low consumption of reagents and reduced environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.
化学反应分析
Types of Reactions
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylthiochroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylthiochroman-4-methanol.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules.
作用机制
The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The sulfur atom in the thiochroman ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
相似化合物的比较
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde can be compared with other similar compounds, such as:
6-Bromo-4,4-dimethylthiochroman: Lacks the aldehyde group, which may result in different reactivity and applications.
2,2-Dimethylthiochroman-4-carbaldehyde:
6-Chloro-2,2-dimethylthiochroman-4-carbaldehyde: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the aldehyde group, which imparts specific chemical and biological properties that are not present in its analogs .
属性
CAS 编号 |
2089649-58-9 |
|---|---|
分子式 |
C12H13BrOS |
分子量 |
285.20 g/mol |
IUPAC 名称 |
6-bromo-2,2-dimethyl-3,4-dihydrothiochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrOS/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
InChI 键 |
NHPGJTYGEFNJKH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(S1)C=CC(=C2)Br)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)



![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)





